molecular formula C11H11NO2S B177608 2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one CAS No. 13130-47-7

2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Cat. No. B177608
CAS RN: 13130-47-7
M. Wt: 221.28 g/mol
InChI Key: MSLWJDFZJOUINW-UHFFFAOYSA-N
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Description

“2-Methyl-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one” is a chemical compound with the molecular formula C11H11NO2S .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold them together.

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one has been the subject of various synthetic and chemical reactivity studies. For instance, the novel synthesis of derivatives such as 2-substituted-4H-thieno[2,3-d][1,3] oxazin-4-one and 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved. These processes often involve multi-step reactions with the goal of producing compounds with potentially useful chemical properties (El-Ahl, 2000). Additionally, studies have focused on the reactivity of this compound under microwave irradiation conditions, leading to the formation of various derivatives with potential applications in material science and pharmacology (Prousis et al., 2013).

Biological Applications

In the realm of biological applications, research has been conducted on the synthesis of tricyclic 1,3-oxazin-4-ones, including 2-methyl derivatives, and their potential as inhibitors for enzymes like cholesterol esterase and acetylcholinesterase (Pietsch & Gütschow, 2005). Such inhibitors can be significant in the development of drugs for conditions related to cholesterol metabolism and neurological disorders.

Structural and Molecular Analysis

Structural and molecular analyses of derivatives of 2-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one have also been a focal point. For example, the crystal and molecular structure of certain derivatives have been characterized to understand their chemical and physical properties better (Ziaulla et al., 2012). This type of research is crucial for the development of materials and pharmaceuticals where the precise molecular arrangement plays a critical role in functionality.

Potential for Drug Development

This compound and its derivatives have been investigated for their potential in drug development, particularly in the areas of radioprotection and antineoplastic agents. Preliminary biological studies have indicated promising activities in these fields (Ghorab et al., 1998). Such studies are vital for expanding the arsenal of drugs available for cancer treatment and protection against radiation exposure.

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-6-12-10-9(11(13)14-6)7-4-2-3-5-8(7)15-10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLWJDFZJOUINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327648
Record name NSC674205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

CAS RN

13130-47-7
Record name NSC674205
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-oxa-8-thia-6-azatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
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2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
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2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
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2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 5
2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
Reactant of Route 6
2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one

Citations

For This Compound
3
Citations
NT Pokhodylo, OY Shyyka, RD Savka… - … , Sulfur, and Silicon, 2010 - Taylor & Francis
Novel transformations of the amino and carbonyl/nitrile groups in the Gewald thiophenes were studied for thienopyrimidine synthesis. It was found that 2-amino-thiophene-3-…
Number of citations: 24 www.tandfonline.com
T Mohamed, A Shakeri, PPN Rao - European journal of medicinal chemistry, 2016 - Elsevier
Alzheimer's disease is of major concern all over the world due to a number of factors including (i) an aging population (ii) increasing life span and (iii) lack of effective pharmacotherapy …
Number of citations: 191 www.sciencedirect.com
S Shuaib, B Goyal
Number of citations: 0

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